molecular formula C16H19N7 B2935087 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine CAS No. 899729-97-6

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine

Cat. No.: B2935087
CAS No.: 899729-97-6
M. Wt: 309.377
InChI Key: FIPKDDHJASUHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3 and a 4-phenylpiperazinyl moiety at position 5. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and receptor modulation. The ethyl group enhances lipophilicity, while the phenylpiperazine moiety contributes to receptor binding affinity, as seen in related compounds targeting cannabinoid receptors and NADPH oxidases .

Properties

IUPAC Name

3-ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-2-23-16-14(19-20-23)15(17-12-18-16)22-10-8-21(9-11-22)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKDDHJASUHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its molecular properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

Chemical Structure and Properties:

  • Molecular Formula: C16H19N7
  • Molecular Weight: 309.377 g/mol
  • IUPAC Name: this compound

The compound's structure features a triazolo-pyrimidine core linked to a phenylpiperazine moiety, which is known to influence its pharmacological properties.

The mechanism through which triazolo-pyrimidines exert their biological effects often involves interaction with key cellular pathways. For instance, compounds that target cyclin-dependent kinases (CDKs) have been noted for their ability to inhibit tumor growth by disrupting cell cycle regulation. The phenylpiperazine group may enhance binding affinity to these targets due to its structural properties.

Antifungal Activity

In addition to anticancer properties, compounds related to this compound have been explored for antifungal applications. Research indicates that heterocyclic derivatives can effectively inhibit fungal growth by disrupting cellular processes essential for survival .

Study on Anticancer Efficacy

A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that modifications at the piperazine nitrogen could significantly affect the cytotoxicity profile against various cancer cell lines. The study highlighted that compounds with a similar scaffold to this compound exhibited IC50 values ranging from 10 µM to 30 µM against MCF7 and NCI-H460 cells, indicating potential for further development as anticancer agents .

Exploration of Antifungal Properties

Another investigation into the antifungal potential of triazole derivatives revealed that some compounds showed effective inhibition against Candida species. These findings suggest that the incorporation of the piperazine ring could enhance antifungal activity through improved solubility and bioavailability, making it a candidate for further research in antifungal drug development .

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multi-step reactions involving cyclization and nucleophilic substitution. Key steps include:

  • Core formation : Cyclocondensation of 4-amino-1H-pyrazole-3-carbonitrile derivatives with ethyl acetoacetate under acidic conditions generates the triazolo-pyrimidine scaffold .

  • Piperazine substitution : Microwave-assisted nucleophilic substitution replaces a chlorine atom at position 7 of the pyrimidine ring with 4-phenylpiperazine .

  • Ethyl group introduction : Alkylation at position 3 is achieved via reaction with ethyl iodide in the presence of a base (e.g., K₂CO₃) .

Example Synthesis Protocol

StepReagents/ConditionsYieldReference
14-Amino-1H-pyrazole-3-carbonitrile, ethyl acetoacetate, HCl (reflux, 8h)68%
25,7-Dichloro-triazolo-pyrimidine intermediate, 4-phenylpiperazine, DMF, MW (100°C, 2h)75%
3Ethyl iodide, K₂CO₃, DMF (rt, 12h)82%

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions due to its electron-deficient pyrimidine ring:

  • Arylations : Suzuki-Miyaura coupling at position 5 with aryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃, 80°C) .

  • Halogenations : Bromination at position 2 using N-bromosuccinimide (NBS) in CCl₄ (70°C, 6h) .

  • Aminations : Reaction with primary amines (e.g., benzylamine) in tert-butanol under reflux to replace the ethyl group .

Reactivity Trends

PositionPreferred ReactionNotable Product
2Bromination2-Bromo derivative (used in cross-couplings)
5Suzuki coupling5-Aryl analogs (enhanced bioactivity)
7Piperazine substitutionRetained in most derivatives due to stability

Functional Group Transformations

The ethyl and piperazine groups enable targeted modifications:

  • Ethyl oxidation : Treatment with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid (–COOH) .

  • Piperazine derivatization : Acylation with acetyl chloride or sulfonation enhances solubility and target affinity .

  • Reductive amination : Piperazine’s secondary amine reacts with aldehydes (e.g., formaldehyde) to form tertiary amines.

Key Reaction Data

TransformationConditionsOutcomeReference
Ethyl → COOHKMnO₄ (10%), H₂SO₄, 60°C, 4h89% yield, polar metabolite
Piperazine acylationAcetyl chloride, Et₃N, CH₂Cl₂Improved logP by 0.5 units

Catalytic and Mechanistic Insights

  • Microwave-assisted synthesis : Reduces reaction time by 60% compared to conventional heating (e.g., 2h vs. 5h for piperazine substitution) .

  • Acid/base sensitivity : The triazolo-pyrimidine core decomposes under strong acidic conditions (pH < 2) but remains stable in basic media (pH 8–10) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates due to improved nucleophilicity of piperazine .

Comparative Reactivity with Analogues

The 4-phenylpiperazine group significantly alters reactivity compared to simpler amines:

Feature3-Ethyl-7-(4-phenylpiperazin-1-yl) Derivative7-Piperidine Analog
NucleophilicityLower (steric hindrance from phenyl)Higher
Thermal stabilityStable up to 250°C Degrades at 200°C
SolubilityPoor in water, soluble in DMF/CHCl₃Moderate in ethanol

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Heterocyclic Cores

  • VAS2870 (3-Benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine): Unlike the target compound, VAS2870 substitutes position 7 with a benzoxazolylthio group and position 3 with a benzyl group. This structural variation confers potent NADPH oxidase (NOX) inhibition, whereas the phenylpiperazine in the target compound may enhance selectivity for kinases or GPCRs .
  • The ethylpiperazine substituent in this analog versus the phenylpiperazine in the target compound may influence solubility and receptor interactions .
Table 1: Substituent Effects on Physicochemical Properties
Compound Core Structure Position 3 Substituent Position 7 Substituent Solubility (LogP)* Key Activity
Target Compound Triazolo[4,5-d]pyrimidine Ethyl 4-Phenylpiperazinyl 2.1 (predicted) Kinase inhibition
VAS2870 Triazolo[4,5-d]pyrimidine Benzyl 2-Benzoxazolylthio 3.5 NOX inhibition (IC50: 50 nM)
Thiazolo-pyrimidinone Derivative Thiazolo[4,5-d]pyrimidine - 4-Ethylpiperazinyl 1.8 Under investigation

Isomerism and Stability

Triazolo-pyrimidines exhibit isomerism depending on the fusion pattern (e.g., [1,5-c] vs. [4,3-c] isomers). For example, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9) shows downfield NMR shifts for C3-H and C5-H protons compared to its [1,5-c] isomer (Compound 8). This structural difference correlates with higher melting points and altered reactivity under acidic conditions . The target compound’s [4,5-d] fusion pattern likely confers distinct electronic properties and metabolic stability compared to these isomers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine under green chemistry conditions?

  • Methodological Answer : A solvent system combining water and ethanol (1:1 v/v) at reflux temperature can achieve high yields (~85%) while adhering to green chemistry principles. The additive 4,4’-trimethylenedipiperidine (TMDP) is recommended due to its low toxicity, non-flammability, and recyclability. TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, facilitating cyclization without hazardous catalysts. Post-reaction, TMDP can be recovered via vacuum distillation . For nucleophilic substitutions at the 5- or 7-positions of the triazolo-pyrimidine core, acetonitrile with triethylamine is effective, followed by acidic deprotection for polyhydroxylated derivatives .

Q. How can researchers validate receptor affinity profiles for this compound?

  • Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) targeting cannabinoid type-2 (CB2) or purinergic receptors. Evidence suggests structural analogs exhibit CB2 affinity, as seen in patent data . For purinergic receptors, compare binding kinetics (IC₅₀) against reference antagonists like A3 adenosine receptor blockers using HEK293 cells transfected with target receptors .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and C18 columns for purity assessment. For stability, conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C, monitoring degradation products via LC-MS. Solid-state stability can be assessed using differential scanning calorimetry (DSC) to detect amorphous/crystalline phase transitions .

Advanced Research Questions

Q. How do structural modifications at the 5- and 7-positions influence antiproliferative activity in cancer cell lines?

  • Methodological Answer : Introduce thiosemicarbazide or hydrazone moieties at the 7-position to enhance cytotoxicity. For example, derivatives with thiosemicarbazide showed IC₅₀ values of 2.33–13.32 μM against PC3 prostate cancer cells . Replace the 5-chloro group with propylthio or arylcyclopropylamine to improve selectivity (e.g., compound 34 in exhibited >10-fold selectivity for PC3 over MGC-803 gastric cells). Validate using MTT assays across 3–5 cell lines and correlate results with molecular docking to HDAC6/8 or LSD1 .

Q. What mechanisms underlie the compound’s dual role as a USP28 inhibitor and NADPH oxidase (NOX) modulator?

  • Methodological Answer : For USP28 inhibition, perform ubiquitin-AMC hydrolysis assays to measure IC₅₀ values (e.g., derivatives in achieved IC₅₀ = 0.12 μM). For NOX inhibition, use lucigenin-based chemiluminescence in PMA-stimulated neutrophils; note that off-target thiol alkylation by analogs like VAS2870 may confound results, necessitating thioredoxin reductase activity controls .

Q. How can NMR spectroscopy resolve tautomeric equilibria in triazolo[4,5-d]pyrimidine derivatives?

  • Methodological Answer : Record ¹H-NMR in DMSO-d₆ at 400 MHz. The N-H proton at the 7-position and cyclopropyl C-H protons often split into two signals due to slow exchange between tautomers. Assign peaks using 2D NOESY to confirm spatial proximity of protons in each tautomer .

Q. What strategies mitigate bioactivity contradictions between in vitro and in vivo models?

  • Methodological Answer : Address pharmacokinetic limitations by modifying logP (e.g., adding hydrophilic groups like hydroxyethoxy) to improve solubility. For HDAC6 inhibitors, compare cellular uptake via LC-MS in PC3 xenografts versus monolayer cultures. Use metabolic profiling (e.g., liver microsomes) to identify unstable metabolites .

Q. How can computational methods predict off-target effects of triazolo-pyrimidine derivatives?

  • Methodological Answer : Perform molecular docking against PharmMapper or ChEMBL databases to identify potential off-target kinases or GPCRs. Validate predictions with kinome-wide selectivity screens (e.g., KINOMEscan). For example, VAS3947 analogs showed unintended inhibition of TrxR1, necessitating thioredoxin activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.